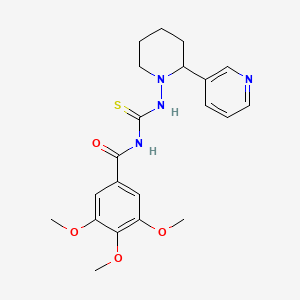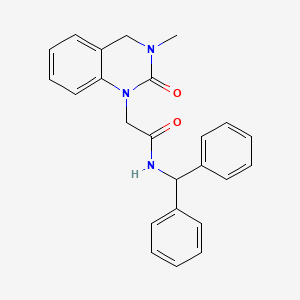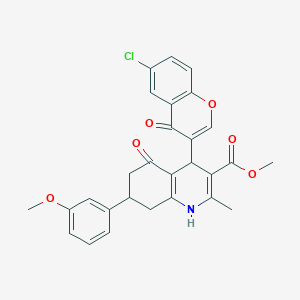![molecular formula C8H14N6O2S2 B11076488 2-{(1S,2S,5R)-2-[2-(Aminocarbothioyl)hydrazino]-6,8-dioxabicyclo[3.2.1]oct-4-yliden}-1-hydrazinecarbothioamide](/img/structure/B11076488.png)
2-{(1S,2S,5R)-2-[2-(Aminocarbothioyl)hydrazino]-6,8-dioxabicyclo[3.2.1]oct-4-yliden}-1-hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{(1S,2S,5R)-2-[2-(Aminocarbothioyl)hydrazino]-6,8-dioxabicyclo[3.2.1]oct-4-yliden}-1-hydrazinecarbothioamide is a complex organic molecule characterized by its unique bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1S,2S,5R)-2-[2-(Aminocarbothioyl)hydrazino]-6,8-dioxabicyclo[3.2.1]oct-4-yliden}-1-hydrazinecarbothioamide typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile under controlled temperature and pressure conditions.
Introduction of Hydrazine Groups: The hydrazine groups are introduced via nucleophilic substitution reactions, where hydrazine derivatives react with the bicyclic core.
Functionalization with Aminocarbothioyl Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
2-{(1S,2S,5R)-2-[2-(Aminocarbothioyl)hydrazino]-6,8-dioxabicyclo[3.2.1]oct-4-yliden}-1-hydrazinecarbothioamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydrazine derivatives, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s hydrazine and aminocarbothioyl groups make it a potential candidate for enzyme inhibition studies. It can be used to probe the activity of various enzymes and understand their mechanisms.
Medicine
Medically, the compound shows promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-{(1S,2S,5R)-2-[2-(Aminocarbothioyl)hydrazino]-6,8-dioxabicyclo[3.2.1]oct-4-yliden}-1-hydrazinecarbothioamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazine and aminocarbothioyl groups can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{(1S,2S,5R)-2-[2-(Aminocarbothioyl)hydrazino]-6,8-dioxabicyclo[3.2.1]oct-4-yliden}-1-hydrazinecarbothioamide: can be compared with other hydrazine-containing compounds, such as:
Uniqueness
The uniqueness of This compound lies in its combination of a rigid bicyclic structure with multiple reactive functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H14N6O2S2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[(Z)-[(1S,2S,5R)-2-(2-carbamothioylhydrazinyl)-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea |
InChI |
InChI=1S/C8H14N6O2S2/c9-7(17)13-11-3-1-4(12-14-8(10)18)6-15-2-5(3)16-6/h3,5-6,11H,1-2H2,(H3,9,13,17)(H3,10,14,18)/b12-4-/t3-,5+,6+/m0/s1 |
InChI Key |
IYIRZLBTPVSYQA-GMVQGLLLSA-N |
Isomeric SMILES |
C\1[C@@H]([C@H]2CO[C@@H](/C1=N\NC(=S)N)O2)NNC(=S)N |
Canonical SMILES |
C1C(C2COC(C1=NNC(=S)N)O2)NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B11076412.png)
![1-({[(2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11076420.png)
![ethyl 1-[(2'-oxo-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-1'(2'H)-yl)methyl]piperidine-4-carboxylate](/img/structure/B11076426.png)
![Nalpha-[(benzyloxy)carbonyl]-N-[4-(cyclohexylcarbamoyl)phenyl]phenylalaninamide](/img/structure/B11076432.png)


![5-Dibenzo[B,D]furan-2-YL-1-(3-methylphenyl)-3-(3-toluidino)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11076459.png)
![1'-methyl-8-nitro-2'-thioxo-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11076477.png)
![(5E)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11076480.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11076487.png)
![2-({5-[(2-Isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)-1-(4-phenoxyphenyl)-1-ethanone](/img/structure/B11076491.png)
![1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-3-[(4-propanoylphenyl)amino]propan-1-one](/img/structure/B11076515.png)


